Home > Products > Screening Compounds P48813 > 4-O-alpha-D-Glucopyranosyl-D-fructofuranose
4-O-alpha-D-Glucopyranosyl-D-fructofuranose -

4-O-alpha-D-Glucopyranosyl-D-fructofuranose

Catalog Number: EVT-13548954
CAS Number:
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-O-alpha-D-Glucopyranosyl-D-fructofuranose, commonly known as maltulose, is a disaccharide composed of one molecule of alpha-D-glucopyranose and one molecule of beta-D-fructofuranose. It belongs to the class of organic compounds known as oligosaccharides, which are carbohydrates made up of three to ten monosaccharide units linked together through glycosidic bonds. Maltulose is recognized for its sweetening properties and is utilized in various food applications.

Source

Maltulose is primarily derived from the enzymatic hydrolysis of starch and is also found in honey and certain fruits. It can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section.

Classification
  • Kingdom: Organic compounds
  • Super Class: Organic oxygen compounds
  • Class: Organooxygen compounds
  • Sub Class: Carbohydrates and carbohydrate conjugates
  • Direct Parent: Oligosaccharides
Synthesis Analysis

The synthesis of 4-O-alpha-D-glucopyranosyl-D-fructofuranose can be achieved through several methods, including:

  1. Enzymatic Synthesis:
    • Utilizing specific enzymes such as glycosyltransferases to catalyze the formation of glycosidic bonds between glucose and fructose.
  2. Chemical Synthesis:
    • The Mukaiyama method has been reported as effective for synthesizing alpha-D-glucopyranosides. This involves using 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl iodide in combination with triphenylphosphine oxide, yielding high diastereoselectivity .
  3. Hydrolysis of Starch:
    • Maltulose can also be produced by hydrolyzing starch with acid or enzymes, followed by purification processes to isolate the desired disaccharide.
Molecular Structure Analysis

The molecular formula of 4-O-alpha-D-glucopyranosyl-D-fructofuranose is C12H22O11C_{12}H_{22}O_{11}, with a molecular weight of approximately 342.297 g/mol. The structure consists of an alpha-D-glucopyranosyl unit linked to a beta-D-fructofuranosyl unit via an oxygen bridge at the 4-position of the glucopyranose ring.

Structural Data

  • Molecular Weight: 342.297 g/mol
  • Density: Approximately 1.7 g/cm³
  • Melting Point: 122 °C
  • Boiling Point: 783.2 °C at 760 mmHg .
Chemical Reactions Analysis

4-O-alpha-D-glucopyranosyl-D-fructofuranose can undergo various chemical reactions typical for carbohydrates:

  1. Hydrolysis:
    • Under acidic or enzymatic conditions, maltulose can hydrolyze back into its constituent monosaccharides (glucose and fructose).
  2. Fermentation:
    • Maltulose can serve as a substrate for fermentation processes, producing ethanol and other metabolites under anaerobic conditions.
  3. Reduction and Oxidation:
    • The hydroxyl groups on the sugar molecules allow for potential reduction or oxidation reactions, leading to sugar alcohols or acids.
Mechanism of Action

The mechanism through which 4-O-alpha-D-glucopyranosyl-D-fructofuranose exerts its effects primarily relates to its role as a sweetening agent and its metabolic pathways:

  • Upon ingestion, maltulose is metabolized by enzymes such as maltase, which cleaves it into glucose and fructose.
  • The resulting monosaccharides are then absorbed in the intestine and utilized for energy production or converted into other metabolic intermediates.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with reducing agents and can participate in Maillard reactions when heated with amino acids.

Relevant Data

Maltulose exhibits a low glycemic index compared to other sugars, making it suitable for use in diabetic-friendly products .

Applications

4-O-alpha-D-glucopyranosyl-D-fructofuranose has several scientific uses:

  1. Food Industry:
    • Used as a sweetener in various food products due to its sweetness profile and lower caloric content compared to sucrose.
  2. Pharmaceuticals:
    • Investigated for its potential prebiotic effects, promoting beneficial gut microbiota.
  3. Research Applications:
    • Utilized in studies concerning carbohydrate metabolism and enzymatic activity related to glycosidic bond formation.

Properties

Product Name

4-O-alpha-D-Glucopyranosyl-D-fructofuranose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12?/m1/s1

InChI Key

JCQLYHFGKNRPGE-VXWJIGGKSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]2O)(CO)O)CO)O)O)O)O

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